molecular formula C27H30F2N2O3 B1675043 Lomerizine CAS No. 101477-55-8

Lomerizine

Cat. No. B1675043
M. Wt: 468.5 g/mol
InChI Key: JQSAYKKFZOSZGJ-UHFFFAOYSA-N
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Description

Lomerizine is a diphenylmethylpiperazine calcium channel blocker . It has relatively selective central nervous system (CNS) effects . This drug is used to prophylactically treat migraines and is also being investigated against eye-related diseases that are associated with local circulatory disturbances, an example being normal-tension glaucoma .


Synthesis Analysis

The synthesis of Lomerizine has been carried out in very good yields. The five-step synthesis started from bis (4-fluorophenyl)methanone . This route can be applied for large-scale preparation of Lomerizine .


Molecular Structure Analysis

Lomerizine has a molecular formula of C27H30F2N2O3 . Its molecular weight is 468.545 g/mol . The IUPAC name for Lomerizine is 1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine .


Chemical Reactions Analysis

Lomerizine has been found to inhibit cell proliferation and induce protective autophagy in colorectal cancer via the PI3K/Akt/mTOR signaling pathway . It also inhibits LPS-mediated neuroinflammation and tau hyperphosphorylation by modulating NLRP3, DYRK1A, and GSK3α/β .

Scientific Research Applications

Effects on Ocular Circulation

Lomerizine, a calcium channel antagonist, has shown to increase blood flow in the retina and optic nerve head (ONH) in rabbits, and similarly increase blood velocity in the ONH in humans, without significantly altering blood pressure or heart rate (Tamaki et al., 2003).

Neuroprotective Effects

In animal models, Lomerizine demonstrated neuroprotective effects against neuronal degeneration within the visual center of the brain after retinal damage and alleviated secondary retinal ganglion cell death after optic nerve injury, suggesting its potential in treating diseases like normal tension glaucoma (NTG) (Ito et al., 2010); (Karim et al., 2006).

Treatment for Migraine-Associated Vertigo

Lomerizine has been found to be effective in treating migraine-associated vertigo (MAV) in Japanese patients, with a significant number of patients showing resolution or significant improvement of symptoms (Iwasaki et al., 2007).

Mechanism of Action and Drug Delivery

Studies have highlighted Lomerizine's ability to block L- and T-type Ca2+ channels and its potential for nanoparticle-mediated delivery, indicating its versatile applications in targeting specific neuronal pathways and improving drug solubility and efficacy (Evans et al., 2012).

Inhibition of P-Glycoprotein Activity

Research has shown that Lomerizine can inhibit the activity of P-glycoprotein, a key player in multidrug resistance, offering a novel approach to enhancing the delivery of therapeutic agents across the blood-brain barrier without affecting the expression of mdr1 gene or P-gp itself (Yun-man et al., 2006).

Future Directions

Lomerizine is being investigated for its potential in treating neuroinflammation- or tauopathy-associated diseases . It’s also suggested that Lomerizine 2HCl could be a potential therapeutic agent, and the combination of Lomerizine 2HCl and autophagy inhibitors may serve as a novel strategy to increase the anticancer efficacy of agents in the treatment of colorectal cancer .

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSAYKKFZOSZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048387
Record name Lomerizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomerizine

CAS RN

101477-55-8
Record name Lomerizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101477-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomerizine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomerizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lomerizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOMERIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

statins, for example atorvastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin and simvastatin;
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Synthesis routes and methods II

Procedure details

The 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride obtained in Example 4 (20.0 g; 36.9 millimoles) was added to 100 ml of a 20% aqueous solution of sodium hydroxide. The resulting oily product was extracted with 100 ml of ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 11.1 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
H Hara, T Morita, T Sukamoto, FM Cutrer - CNS Drug Reviews, 1995 - Wiley Online Library
… jointly developing lomerizine for the treatment of migraine and cluster headache in Japan. Lomerizine is available for licensing in other countries. In the following paragraphs, lomerizine’…
Number of citations: 37 onlinelibrary.wiley.com
H Hara, N Toriu, M Shimazawa - Cardiovascular Drug Reviews, 2004 - Wiley Online Library
… Recently, we found that lomerizine, a new Ca 2+ channel blocker, … We examined the effect of lomerizine on the ocular circulation … In anesthetized rabbits, lomerizine and the other Ca 2+ …
Number of citations: 40 onlinelibrary.wiley.com
N Imai, T Konishi, M Serizawa, T Okabe - Internal Medicine, 2007 - jstage.jst.go.jp
… Another study of long-term lomerizine administration showed … The efficacy of lomerizine for longterm prophylaxis thus … The present study showed that lomerizine was more effective for …
Number of citations: 17 www.jstage.jst.go.jp
XP Tan, Y He, YN Huang, CC Zheng, JQ Li… - MedComm, 2021 - Wiley Online Library
… The impact of lomerizine 2HCl on colony formation was also determined. After 14-day … of lomerizine 2HCl, we observed that colony formation was suppressed by lomerizine 2HCl in a …
Number of citations: 14 onlinelibrary.wiley.com
M Fitzgerald, SC Payne, CA Bartlett, L Evill… - … & visual science, 2009 - arvojournals.org
… Lomerizine was administered by carefully placing the spatula tip holding lomerizine in … the spatula tip behind the teeth such that the lomerizine remained in the rat's mouth. Each rat was …
Number of citations: 99 arvojournals.org
Y Tamaki, M Araie, Y Fukaya… - … & visual science, 2003 - tvst.arvojournals.org
… The apparent selectivity of lomerizine for cerebral arteries … systemic blood pressure implies that lomerizine is more suited for … In the present study, the effect of lomerizine on blood flow in …
Number of citations: 38 tvst.arvojournals.org
Y Ito, S Nakamura, H Tanaka… - CNS neuroscience & …, 2010 - Wiley Online Library
The purpose of this study was to determine whether lomerizine, a Ca 2+ channel blocker, protects against neuronal degeneration within the dorsal lateral geniculate nucleus (dLGN) …
Number of citations: 21 onlinelibrary.wiley.com
N TORIU, A AKAIKE, H YASUYOSHI, S ZHANG… - Experimental eye …, 2000 - Elsevier
… When lomerizine was also present after the brief exposure of the cells to glutamate … lomerizine using a 30 min pretreatment period prior to a brief glutamate exposure, with the lomerizine …
Number of citations: 159 www.sciencedirect.com
H Hara, M Shimazawa, M Sasaoka… - Clinical and …, 1999 - Wiley Online Library
… In conclusion, lomerizine increased CBF with little or … lomerizine on CBF partly accounts for its antimigraine action. This, together with previously published data, suggests that lomerizine …
Number of citations: 34 onlinelibrary.wiley.com
MK Chu, SJ Wang - Cephalalgia, 2020 - journals.sagepub.com
To the Editor, Flunarizine, cinnarizine, and lomerizine have been used for the prophylactic treatment of migraine in certain countries and have been classified as calcium channel …
Number of citations: 2 journals.sagepub.com

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